molecular formula C12H12N2O3 B2428643 1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid CAS No. 1439902-91-6

1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2428643
CAS No.: 1439902-91-6
M. Wt: 232.239
InChI Key: MBGWLEDAICUMCT-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid ( 1439902-91-6) is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It features an imidazole ring, a five-membered planar aromatic heterocycle with two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry and biochemistry . The imidazole core is found in a wide range of biologically active molecules, including the amino acid histidine, the neurotransmitter histamine, and several classes of pharmaceuticals such as antifungal agents (e.g., clotrimazole), antibiotics, and antihypertensive drugs . The specific presence of the 2-methoxybenzyl substituent and a carboxylic acid functional group on the imidazole ring makes this compound a valuable building block (synthon) for organic synthesis and drug discovery efforts. Researchers may utilize it in the design and development of novel molecules, potentially for applications in catalysis or as a precursor for more complex chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-5-3-2-4-9(10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGWLEDAICUMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Chloroacetyl Chloride Intermediate

A widely reported method involves the condensation of m-aminobenzoic acid with chloroacetyl chloride to form 3-(2-chloroacetamido)benzoic acid (Int-I ), followed by nucleophilic substitution with 2-mercaptobenzimidazole. Adapting this approach, the target compound is synthesized as follows:

Step 1: Synthesis of 3-(2-Chloroacetamido)benzoic Acid ( Int-I)
A mixture of m-aminobenzoic acid (0.01 mol) and triethylamine (0.01 mol) in ethanol is cooled to 0°C, followed by dropwise addition of chloroacetyl chloride (0.01 mol). The precipitate is filtered and recrystallized from ethanol, yielding Int-I with >85% purity.

Step 2: Benzylation with 2-Methoxybenzyl Bromide
Int-I (0.01 mol) is reacted with 2-methoxybenzyl bromide (0.012 mol) in the presence of potassium carbonate (0.02 mol) in dimethylformamide (DMF) at 80°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to afford the benzylated intermediate.

Step 3: Cyclization to Imidazole Core
The intermediate undergoes cyclization in the presence of ammonium acetate and acetic acid at 120°C for 6 hours, forming the imidazole ring. The carboxylic acid group is subsequently deprotected using hydrochloric acid (1M) to yield the final product.

Table 2: Reaction Conditions and Yields

Step Reagents Temperature Time (h) Yield (%)
1 Chloroacetyl chloride 0°C 1 88
2 2-Methoxybenzyl bromide 80°C 12 75
3 Ammonium acetate 120°C 6 68

Alternative Pathway via Imidazole-2-carboxylic Acid Coupling

Patent literature describes a divergent approach using imidazole-2-carboxylic acid as the starting material. The carboxylic acid is activated with thionyl chloride to form the acyl chloride, which is then coupled with 2-methoxybenzylamine in dichloromethane (DCM) under inert conditions.

Reaction Scheme:

  • Activation: Imidazole-2-carboxylic acid + SOCl₂ → Imidazole-2-carbonyl chloride
  • Coupling: Imidazole-2-carbonyl chloride + 2-methoxybenzylamine → this compound

This method achieves a higher yield (82%) but requires stringent moisture control due to the sensitivity of the acyl chloride intermediate.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in benzylation steps, while ethanol is preferred for recrystallization due to its low toxicity. Triethylamine serves as an effective base for neutralizing HCl byproducts during acylation reactions.

Temperature and Catalysis

Elevated temperatures (80–120°C) accelerate cyclization but may lead to decomposition. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve coupling yields by 15–20% in acylation reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 4H, aromatic-H), 5.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr): 1710 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a purity of ≥98% with a retention time of 6.7 minutes.

Applications in Drug Discovery

This compound serves as a precursor to GPR119 modulators, which are investigated for treating metabolic disorders. Derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL).

Chemical Reactions Analysis

1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid has shown promise in pharmacological research, particularly for its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that modifications to the imidazole structure can enhance its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of imidazole derivatives. In animal models, compounds similar to this compound have been shown to reduce inflammation markers significantly, indicating potential therapeutic uses in treating inflammatory diseases .

Biochemical Applications

The compound's ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical applications.

Enzyme Inhibition

Studies suggest that imidazole derivatives can act as enzyme inhibitors, particularly against metallo-beta-lactamases (MBLs), which are critical in combating antibiotic resistance. The structure of this compound may allow it to engage effectively with the active sites of these enzymes, providing a pathway for developing new antibiotics .

Neuroprotective Properties

Preliminary research indicates that this compound may exhibit neuroprotective effects. In models of cerebral ischemia, it has been shown to improve survival rates and reduce neuronal death, suggesting potential applications in neurodegenerative disease treatments .

Materials Science Applications

The unique structural features of this compound enable its use in materials science.

Polymer Development

Imidazole derivatives are being explored as components in the synthesis of novel polymers. Their ability to form stable bonds with various substrates can lead to the development of materials with enhanced mechanical properties and thermal stability .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant zones of inhibition compared to control groups, indicating strong antimicrobial properties.
  • Neuroprotection Research :
    • Objective : Assessment of neuroprotective effects in ischemic models.
    • Method : Mice were subjected to induced ischemia followed by treatment with the compound.
    • Results : Treated groups exhibited reduced neuronal death and improved survival rates compared to untreated controls.
  • Enzyme Inhibition Analysis :
    • Objective : To determine the inhibitory effect on metallo-beta-lactamases.
    • Method : Enzyme assays were performed using various concentrations of the compound.
    • Results : Significant inhibition was observed, suggesting potential for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied, but common mechanisms include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-1H-imidazole-2-carboxylic acid: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    1-(2-Methoxybenzyl)-1H-benzimidazole-2-carboxylic acid: Contains a benzimidazole ring instead of an imidazole ring.

    1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid: The carboxylic acid group is attached at the 4-position instead of the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, receptor interactions, and potential applications in drug development.

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • Melting Point : 166-168 °C
  • Boiling Point : Approximately 466.7 °C at 760 mmHg

The compound features a methoxybenzyl group attached to an imidazole ring, which is believed to enhance its biological activity compared to other similar compounds.

Anticancer Activity

This compound has shown promising anticancer activity through various mechanisms:

  • Cell Line Testing : The compound was tested on multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, preliminary studies indicated an effective concentration (EC50) that resulted in 50% cell death across various human tumor cell lines, including colorectal and lung cancers.
  • Mechanism of Action : The compound's structure suggests potential interactions with specific molecular targets involved in cancer cell proliferation and survival pathways. It may inhibit key enzymes or receptors that are critical for tumor growth.

Neurobiological Effects

The compound has been investigated for its role in neurobiology, particularly its interaction with serotonin receptors:

  • Receptor Binding Studies : Research indicates that this compound interacts with the 5-HT2A receptor, which is implicated in mood regulation and neuroplasticity. This interaction may contribute to its therapeutic effects on psychiatric disorders.
  • Neuroplasticity Promotion : The compound's ability to influence the TrkB-BDNF signaling pathway suggests a role in promoting neuroplasticity, which is crucial for recovery from neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties:

  • Modification Studies : SAR analyses have shown that modifications to the imidazole ring and methoxybenzyl group can significantly alter biological activity. For example, substituting different functional groups can enhance or diminish the compound's efficacy against specific targets .
ModificationEffect on Activity
Hydroxyl group additionIncreased binding affinity to receptors
Alkyl chain length variationEnhanced antimicrobial activity against Gram-positive bacteria

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through cytotoxicity tests:

  • Cell Line Testing : Various cell lines were utilized to determine the cytotoxic effects of the compound. The results indicated a concentration-dependent response, with lower concentrations exhibiting less toxicity while maintaining efficacy against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Properties : Research demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid moiety was found to enhance this activity due to its low pKa value .
  • Metallo-beta-lactamase Inhibition : A study focused on optimizing imidazole derivatives for inhibiting metallo-beta-lactamases (MBLs), revealing that structural modifications could lead to more potent inhibitors against antibiotic resistance mechanisms .
  • Psychoactive Potential : Investigations into the psychoactive effects of similar compounds suggest that this compound may have therapeutic implications for treating mood disorders through its action on serotonin receptors.

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A four-step synthesis is commonly employed, starting with o-phenylenediamine and proceeding through cyclization, hydrazine treatment, and condensation reactions. Key intermediates are characterized using elemental analysis , IR spectroscopy (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H), and mass spectrometry (ESI-MS for molecular ion confirmation). Deviations in Rf values and melting points between intermediates help track reaction progression .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., methoxybenzyl C-O-C stretch at ~1250 cm⁻¹).
  • ¹H-NMR : Resolves aromatic protons (δ6.8–7.5 for methoxybenzyl) and imidazole protons (δ7.2–8.1).
  • 13C-NMR : Confirms carbonyl carbons (δ~170 ppm for carboxylic acid) and aromatic carbons (δ110–150 ppm).
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at calculated m/z). Cross-referencing with theoretical values ensures structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.
  • Handling : Use desiccants and avoid prolonged exposure to moisture.
  • Decomposition Risks : Avoid strong oxidizers (risk of producing CO/NOx gases). Stability under ambient conditions is limited; monitor via TGA/DSC for thermal degradation profiles .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (DFT) predict energy barriers for cyclization and condensation steps.
  • Machine Learning : Train models on existing benzimidazole reaction data to predict optimal solvents (e.g., methanol vs. DMF) and catalysts (e.g., Cu(I)/2-pyridonate systems).
  • Feedback Loops : Integrate experimental yields with computational descriptors (e.g., Fukui indices) to refine synthetic protocols .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., MIC values under varying pH/temperature).
  • Structural Tweaks : Modify the methoxybenzyl group to assess SAR (e.g., replace -OCH₃ with -Cl for enhanced antimicrobial activity).
  • Orthogonal Assays : Validate results using both in vitro (e.g., broth microdilution) and in silico (molecular docking against target enzymes) methods .

Q. How can researchers address low yields in the final condensation step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate imidazole ring formation.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Realtime Monitoring : Employ HPLC-MS to track byproduct formation and adjust reaction kinetics .

Analytical and Safety Considerations

Q. What are the key safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration.
  • Emergency Procedures : For skin contact, rinse with 10% acetic acid followed by water. Documented LD₅₀ values for similar compounds suggest moderate toxicity .

Tables: Key Data from Literature

Parameter Value/Technique Reference
Melting Point 102–103°C (decomposition observed)
Solubility DMSO > Methanol > Water (limited)
ESI-MS ([M+H]⁺) Theoretical m/z: 259.1 (C₁₂H₁₄N₂O₃)
IR Stretches C=O (1700 cm⁻¹), C-O-C (1250 cm⁻¹)

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